N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride
Overview
Description
N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride: is a chemical compound with a complex structure that includes a benzyl group, a pyrrolidinylmethyl group, and an ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with pyrrolidine to form n-Benzyl-pyrrolidine. This intermediate is then reacted with ethanamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can significantly reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving neurotransmitter analogs and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to neurotransmitter receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- n-Benzyl-n-(3-pyrrolidinylmethyl)-2-propanamine
- n-Benzyl-n-methyl-3-piperidinylmethanamine dihydrochloride
Uniqueness
Compared to similar compounds, N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride offers unique properties such as higher stability and specific receptor binding affinities. These characteristics make it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEOVIBTRUSOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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